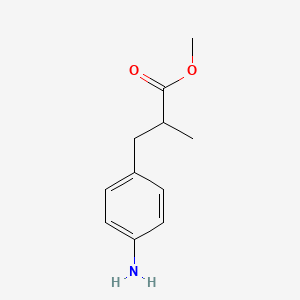

Methyl 3-(4-aminophenyl)-2-methylpropanoate

CAS No.: 144871-88-5

Cat. No.: VC8241228

Molecular Formula: C11H15NO2

Molecular Weight: 193.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 144871-88-5 |

|---|---|

| Molecular Formula | C11H15NO2 |

| Molecular Weight | 193.24 g/mol |

| IUPAC Name | methyl 3-(4-aminophenyl)-2-methylpropanoate |

| Standard InChI | InChI=1S/C11H15NO2/c1-8(11(13)14-2)7-9-3-5-10(12)6-4-9/h3-6,8H,7,12H2,1-2H3 |

| Standard InChI Key | HKAZGLLLJSDUGU-UHFFFAOYSA-N |

| SMILES | CC(CC1=CC=C(C=C1)N)C(=O)OC |

| Canonical SMILES | CC(CC1=CC=C(C=C1)N)C(=O)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a phenyl ring substituted with an amino group at the para position, linked to a branched propanoate ester. The methyl group at the second carbon of the propanoate chain introduces steric effects that influence its reactivity and intermolecular interactions. Key structural attributes include:

-

IUPAC Name: Methyl 3-(4-aminophenyl)-2-methylpropanoate

-

SMILES: CC(CC1=CC=C(C=C1)N)C(=O)OC

-

InChI Key: HKAZGLLLJSDUGU-UHFFFAOYSA-N

X-ray crystallography and NMR data confirm the planar geometry of the phenyl ring and the ester group’s tetrahedral configuration.

Physical and Spectral Characteristics

| Property | Value |

|---|---|

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Density | 1.1272 (estimated) |

| Refractive Index | 1.5160 (estimated) |

| Solubility | Soluble in chloroform, methanol |

The compound’s NMR spectrum exhibits signals at δ 3.68 ppm (singlet, ester methyl), δ 6.5–7.2 ppm (aromatic protons), and δ 5.67 ppm (amine proton), consistent with its structure .

Synthesis and Reaction Pathways

Fischer Esterification Protocol

The primary synthesis route involves Fischer esterification of 3-(4-aminophenyl)-2-methylpropanoic acid with methanol, catalyzed by sulfuric acid under reflux:

Key steps:

-

Acid Activation: Protonation of the carboxylic acid enhances electrophilicity.

-

Nucleophilic Attack: Methanol attacks the carbonyl carbon.

-

Dehydration: Formation of the ester bond.

Alternative Methods

While Fischer esterification dominates, transesterification using ethyl acetate or enzymatic catalysis (lipases) offers greener alternatives, though yields remain suboptimal .

Comparative Analysis with Structural Analogs

Methyl 3-(4-Hydroxyphenyl)propionate

The amino group’s basicity () versus the hydroxyl group’s acidity () dictates their divergent chemical behaviors .

Industrial and Research Applications

Drug Development

As a scaffold, the compound’s amine and ester groups serve as handles for derivatization. For example, coupling with sulfonamides or heterocycles enhances pharmacokinetic properties .

Biochemical Probes

Fluorescent tagging of the amine group enables tracking in cellular uptake studies, aiding mechanistic investigations of drug delivery.

Challenges and Future Directions

Synthetic Optimization

Current yields (60–75%) necessitate catalyst innovation. Immobilized lipases or ionic liquids may improve efficiency and sustainability .

Toxicity Profiling

Limited data on acute toxicity (LD) and genotoxicity warrant comprehensive in vitro and in vivo studies to assess safety .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume